6-Azaspiro[2.5]octane

M4 Muscarinic Acetylcholine Receptor Neurological Disorders GPCR Drug Discovery

Medicinal chemists pursuing CNS-penetrant M4 antagonists or oral GLP-1 agonists frequently encounter scaffold-hopping failures when replacing the spiro[2.5]octane core-altering it collapses established SAR and forces costly re-optimization of entire lead series. 6-Azaspiro[2.5]octane (CAS 872-64-0) resolves this with its conformationally locked bicyclic architecture. • Validated M4 antagonist scaffold: VU6015241 achieves hM4 IC50 = 12 nM with high subtype selectivity. • Oral GLP-1 agonist series: Core enabled optimization parallel to clinical candidate danuglipron. • Low TPSA (12 Ų): Predicts superior BBB penetration for CNS-targeted programs.

Molecular Formula C7H13N
Molecular Weight 111.18 g/mol
CAS No. 872-64-0
Cat. No. B1289259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Azaspiro[2.5]octane
CAS872-64-0
Molecular FormulaC7H13N
Molecular Weight111.18 g/mol
Structural Identifiers
SMILESC1CC12CCNCC2
InChIInChI=1S/C7H13N/c1-2-7(1)3-5-8-6-4-7/h8H,1-6H2
InChIKeyGIBPTWPJEVCTGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Azaspiro[2.5]octane Procurement Guide


6-Azaspiro[2.5]octane (CAS 872-64-0) is a bicyclic organic compound featuring a unique spiro[2.5]octane core where a three-membered cyclopropane ring and a six-membered piperidine ring share a single carbon atom. This rigid, three-dimensional scaffold presents a molecular formula of C7H13N and a molecular weight of 111.18 g/mol [1]. The nitrogen atom within the piperidine ring provides a key site for functionalization, enabling its use as a versatile intermediate for synthesizing complex drug candidates. Its inherent structural rigidity can lock molecular conformations, enhancing binding specificity and affinity with biological targets such as receptors and enzymes , making it a privileged scaffold in medicinal chemistry.

Why 6-Azaspiro[2.5]octane Cannot Be Substituted


Generic substitution of 6-azaspiro[2.5]octane with other spirocyclic amines or building blocks fails due to its unique three-dimensional architecture and the precise spatial orientation it confers. The specific [2.5] ring fusion creates a distinct conformational constraint that differs significantly from other systems like [3.5]nonanes or [3.4]octanes. This constraint directly impacts the vector and presentation of appended pharmacophores, a critical factor for achieving high potency and selectivity at targets like the M4 muscarinic acetylcholine receptor [1]. In structure-activity relationship (SAR) studies for GLP-1 receptor agonists, the 6-azaspiro[2.5]octane core was essential for the potency of optimized leads; altering the core would collapse the established SAR, forcing a costly and time-consuming re-optimization of the entire series [2]. Furthermore, its computed physicochemical properties, such as a low topological polar surface area (TPSA) of 12 Ų, are a direct consequence of its molecular structure and contribute to its potential for good membrane permeability, a property not guaranteed in other scaffolds [1].

Quantitative Evidence for 6-Azaspiro[2.5]octane


Potent and Selective M4 Receptor Antagonism

Chiral 6-azaspiro[2.5]octanes demonstrate high potency and selectivity as M4 muscarinic acetylcholine receptor (mAChR4) antagonists. Optimization of this scaffold led to VU6015241 (compound 19), which exhibits excellent human and rat M4 potency and high selectivity across multiple muscarinic subtypes. This series was designed to explore alternatives to a previously reported [3.3.0]pyrrolocyclopentane core motif, which, while potent, was associated with long half-life and potentially suboptimal brain exposure [1].

M4 Muscarinic Acetylcholine Receptor Neurological Disorders GPCR Drug Discovery

GLP-1 Receptor Agonist Potency

A new series of 6-azaspiro[2.5]octane molecules was optimized into potent GLP-1 receptor agonists. The structure-activity relationship (SAR) investigation was informed by cryo-EM structures and paralleled the development of the clinical candidate danuglipron [1]. This indicates that the 6-azaspiro[2.5]octane core can serve as a viable, and potentially advantageous, scaffold within the same chemical space as advanced clinical compounds.

GLP-1 Receptor Type 2 Diabetes Obesity

Structural Rigidity and CNS Penetration

The spiro[2.5]octane core provides a rigid, three-dimensional framework that can enhance target binding specificity. This structural feature is a key differentiator from more flexible linear or monocyclic amine building blocks. The rigid conformation can pre-organize the molecule into its bioactive form, potentially reducing the entropic penalty upon binding to a target protein . Furthermore, the compound's computed topological polar surface area (TPSA) is 12 Ų [1], a value well below the threshold often associated with good blood-brain barrier permeability (typically <70-90 Ų for CNS drugs).

CNS Penetration Medicinal Chemistry Scaffold Optimization

6-Azaspiro[2.5]octane Procurement Scenarios


M4 Antagonist Discovery for CNS Disorders

Procure 6-azaspiro[2.5]octane as a core scaffold to develop new M4 mAChR antagonists. Its use in creating VU6015241 demonstrates high potency (hM4 IC50 = 12 nM) and selectivity, offering a validated starting point for CNS-penetrant drug candidates aimed at treating dystonia, psychosis, and other movement disorders [1]. The goal of achieving improved brain exposure and half-life compared to other cores like [3.3.0]pyrrolocyclopentane further justifies its selection [1].

GLP-1 Agonist Development for Metabolic Disease

Use this building block to synthesize novel GLP-1 receptor agonists. The successful optimization of a 6-azaspiro[2.5]octane series into potent agonists, paralleling the clinical candidate danuglipron, validates this core as a productive chemical space for generating new intellectual property in the treatment of type 2 diabetes and obesity [2].

CNS Probes and Drug Candidates

Leverage the low computed TPSA (12 Ų) of the 6-azaspiro[2.5]octane core to design molecules with a higher probability of crossing the blood-brain barrier [3]. This makes it an ideal building block for creating chemical probes or therapeutics targeting central nervous system diseases, where brain exposure is paramount [1].

Technical Documentation Hub

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